molecular formula C5H2Br2OS B1280209 3,4-Dibromothiophene-2-carbaldehyde CAS No. 32896-02-9

3,4-Dibromothiophene-2-carbaldehyde

Cat. No. B1280209
CAS RN: 32896-02-9
M. Wt: 269.94 g/mol
InChI Key: QCCFUWPEUHXQMH-UHFFFAOYSA-N
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Description

3,4-Dibromothiophene-2-carbaldehyde is a chemical compound that belongs to the family of thiophenes, which are sulfur-containing heterocyclic compounds. Thiophenes are known for their applications in organic electronics and pharmaceuticals due to their interesting electronic properties and biological activities. The dibromination at the 3 and 4 positions of the thiophene ring in 3,4-Dibromothiophene-2-carbaldehyde introduces reactive sites that can be further functionalized for the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of dibrominated thiophene derivatives can be achieved through various methods. One approach involves the one-pot reaction of dihydrothiophenes with bromine, which performs both oxidation and bromination, leading to the formation of 3,4-dibromothiophenes with high yields . Another method reported the synthesis of 3,4-dibromo-2,2'-bithiophene through metal-catalyzed cross-coupling between a metallated and a halogenated thiophene derivative . These methods provide efficient routes to synthesize dibrominated thiophene compounds, which can serve as intermediates for further chemical transformations.

Molecular Structure Analysis

The molecular structure of dibrominated thiophenes has been studied using X-ray crystallography, which provides detailed information about the arrangement of atoms within the molecule. For instance, the X-ray molecular structure of 3,4'-dibromo-2,2'-bithiophene has been reported, revealing the spatial configuration of the dibrominated thiophene rings . This structural information is crucial for understanding the reactivity and properties of the compound.

Chemical Reactions Analysis

Dibrominated thiophenes are versatile intermediates that can undergo various chemical reactions. They can be converted into bis(alkylsulfanyl) derivatives through bromine-lithium exchange followed by reaction with dialkyl disulfides . Additionally, the presence of the aldehyde group in 3,4-dibromothiophene-2-carbaldehyde allows for the formation of imines when reacted with primary amines or acetals when reacted with trialkyl orthoformates . These reactions expand the utility of dibrominated thiophenes in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of dibrominated thiophenes are influenced by the presence of bromine atoms and the aldehyde group. The bromine atoms increase the molecular weight and contribute to the reactivity of the compound, making it suitable for further functionalization. The aldehyde group also plays a significant role in the chemical behavior of the compound, allowing it to participate in various condensation reactions. The NMR data for these compounds provide insights into their chemical environment and can be used to confirm the structure and purity of the synthesized molecules .

Scientific Research Applications

1. Organic Electronics and Functional Supramolecular Chemistry

  • Summary of the Application : 3,4-Dibromothiophene-2-carbaldehyde is used as a building block in the synthesis of dithieno[3,2-b:2′,3′-d]thiophene (DTT), a heterocyclic compound that has emerged as a significant entity in organic electronics . DTT has potential applicability in organic electronics such as in solar cells, electrochromic devices (ECDs), organic field effect transistors (OFETs), organic limiting diodes (OLEDs), fluorescent probes, redox switching and so forth .
  • Results or Outcomes : The use of DTT in organic electronics has resulted in devices with higher charge mobility, extended π-conjugation, and better tuning of band gaps .

2. Transition Metal Catalyzed Synthesis of Thiophene-Based Polymers

  • Summary of the Application : 3,4-Dibromothiophene-2-carbaldehyde is used in the synthesis of thiophene-based polymers . These polymers have various applications in the field of materials science.
  • Methods of Application or Experimental Procedures : The monomers were synthesized by selective coupling of 3,4-dibromothiophene with terminal alkyne via Sonogashira coupling reaction .
  • Results or Outcomes : The coupling reaction yielded compounds with 44% and 43% yields, respectively .

3. Synthesis of 3-Alkyldithieno[3,2-b:2′,3′-d]thiophene

  • Summary of the Application : 3,4-Dibromothiophene-2-carbaldehyde is used in the synthesis of 3-alkyldithieno[3,2-b:2′,3′-d]thiophene . This compound has potential applications in organic electronics due to its high charge mobility, thermal stability, and oxidative stability .
  • Methods of Application or Experimental Procedures : The compound was synthesized starting from 3,4-dibromothiophene-2-carbaldehyde through a series of reactions .
  • Results or Outcomes : The synthesized compound showed better self-assembly, oxidative stability, and charge mobility (0.048 cm² V⁻¹ s⁻¹) in organic field-effect transistor (OFET) devices .

4. Building Block for Various Chemical Compounds

  • Summary of the Application : 3,4-Dibromothiophene-2-carbaldehyde can be used as a building block for the synthesis of various chemical compounds . It is often used in the synthesis of other thiophene derivatives .
  • Results or Outcomes : The use of 3,4-Dibromothiophene-2-carbaldehyde as a building block can lead to the synthesis of a wide range of chemical compounds with various applications .

5. Synthesis of 3-Alkyldithieno[3,2-b:2′,3′-d]thiophene

  • Summary of the Application : 3,4-Dibromothiophene-2-carbaldehyde is used in the synthesis of 3-alkyldithieno[3,2-b:2′,3′-d]thiophene . This compound has potential applications in organic electronics due to its high charge mobility, thermal stability, and oxidative stability .
  • Methods of Application or Experimental Procedures : The compound was synthesized starting from 3,4-dibromothiophene-2-carbaldehyde through a series of reactions .
  • Results or Outcomes : The synthesized compound showed better self-assembly, oxidative stability, and charge mobility (0.048 cm² V⁻¹ s⁻¹) in organic field-effect transistor (OFET) devices .

6. Building Block for Various Chemical Compounds

  • Summary of the Application : 3,4-Dibromothiophene-2-carbaldehyde can be used as a building block for the synthesis of various chemical compounds . It is often used in the synthesis of other thiophene derivatives .
  • Results or Outcomes : The use of 3,4-Dibromothiophene-2-carbaldehyde as a building block can lead to the synthesis of a wide range of chemical compounds with various applications .

Future Directions

3,4-Dibromothiophene-2-carbaldehyde has been used in the synthesis of thieno[3,4-b]thiophene . It has also been used as a starting material in the synthesis of alkyl-substituted, fused thiophenes . These applications suggest that 3,4-Dibromothiophene-2-carbaldehyde could have potential uses in the synthesis of new organic compounds .

properties

IUPAC Name

3,4-dibromothiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Br2OS/c6-3-2-9-4(1-8)5(3)7/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCCFUWPEUHXQMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(S1)C=O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Br2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60502550
Record name 3,4-Dibromothiophene-2-carbaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dibromothiophene-2-carbaldehyde

CAS RN

32896-02-9
Record name 3,4-Dibromothiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60502550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 32896-02-9
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Synthesis routes and methods I

Procedure details

A solution of 2,3,4-tribromothiophene (2.56 g, 0.0080 mol) in 20 mL of diethyl ether was cooled to -78° C. and then n-butyllithium (5.0 mL, 1.6M) in hexanes was added slowly from an addition funnel. When the addition was complete, the reaction mixture was stirred for 15 minutes. Then DMF (0.88 g, 1.2 mol) was added in one portion. The reaction mixture was gradually warmed to room temperature and was left to stir overnight. The reaction was quenched with aqueous ammonium chloride solution and extracted twice with diethyl ether. The organic extracts were combined, washed with two small portions of water and then brine and dried (MgSO4). The solution was filtered and concentrated, and the residue was purified on flash silica gel with 2.5% diethyl ether-hexanes to provide 1.1 g of 3,4-dibromothiophene-2-carboxaldehyde as an off-white solid. The above sequence was repeated as above except that the n-butyllithium was cooled to -78° C. and then was added to the thiophene solution by cannulation. The reaction mixture was stirred for 2 h before DMF was added. The reaction was worked up as before and the crude product was recrystallized from ether to give 0.9 g of product. A third preparation was also done. A solution of 2,3,4-tribromothiophene (4.8 g, 0.015 mol) in 20 mL of diethyl ether was cooled to -78° C. and then n-butyllithium (10.0 mL, 1.6M) was added slowly from an addition funnel. When the addition was complete, the reaction mixture was stirred for 15 minutes. Then DMF (1.82 g, 0.025 mol) was added in one portion. The reaction mixture was gradually warmed to room temperature, and was left to stir overnight. The reaction was quenched with aqueous ammonium chloride solution and extracted twice with diethyl ether. The organic extracts were combined, washed with two small portions of water and then brine and dried (MgSO4). The solution was filtered and concentrated, and the residue was purified on flash silica gel with 2.5% diethyl ether-hexanes. The product was combined with the previous batches of 3,4-dibromothiophene-2-carboxaldehyde and recrystallized from diethylether to give 3.7 g of 3,4-dibromothiophene-2-carboxaldehyde, A8, whose NMR in CDCl3 supported the desired product structure. ##STR48##
Quantity
2.56 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0.88 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of diisopropylamine (1.3 g, 12.5 mmol) in 15 mL of anhydrous THF was added n-BuLi (4.0 mL, 2.5 M in hexane) at −78° C. After the mixture was stirred at −78° C. for 0.5 h 3,4-dibromothiophene (2 g, 8.3 mmol) in anhydrous THF (20 mL) was added. The mixture was stirred at −78° C. for 15 min., a solution of DMF (670 mg, 9.2 mmol) in THF (5 mL) was added. After being stirred at this temperature for 0.5 h, the mixture was stirred at room temperature for 2 hours. The mixture was quenched with NH4Cl saturated solution, diluted with water, extracted with EtOAc, concentrated, and purified by column chromatography to give 3,4-dibromothiophene-2-carbaldehyde (1.0 g, yield 45%).
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
670 mg
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
DW Hawkins, B Iddon, DS Longthorne… - Journal of the Chemical …, 1994 - pubs.rsc.org
3-Bromo-, 3,5-dibromo- and 3,4,5-tribromo-2-thienyllithium have been prepared by bromine → lithium exchange and converted into a number of thiophene derivatives, including the …
Number of citations: 46 pubs.rsc.org
MS Skorotetcky, OV Borshchev… - IOP Conference Series …, 2019 - iopscience.iop.org
Annotation. This paper describes a method for preparation of 2, 6-dibromo-thieno [3, 2-b] thieno [2', 3'': 4, 5] thieno [2, 3-d] thiophene (tetrathienoacene), an important building block of …
Number of citations: 3 iopscience.iop.org
AS Kalogirou, PA Koutentis - Tetrahedron, 2014 - Elsevier
Palladium catalyzed direct C–H arylation of 3-bromoisothiazole-5-carbonitrile with aryl/hetaryl iodides in the presence of AgF gave 13 4-aryl/hetaryl-3-bromoisothiazole-5-carbonitriles. …
Number of citations: 11 www.sciencedirect.com
É Whelan - tara.tcd.ie
This thesis, entitled “Synthetic Approaches to Metal-Organic Frameworks and Coordination Cages Incorporating Heterocycle-Based Linkers”, focuses on the synthesis of metal-organic …
Number of citations: 0 www.tara.tcd.ie
T Yamamoto, H Katsuta, K Toyota, T Iwamoto… - Bulletin of the Chemical …, 2012 - journal.csj.jp
Benzo[b]thiophene, 4,7-dibromobenzo[b]thiophene, thieno[3,2-b]thiophene, and 3-bromothieno[3,2-b]thiophene were prepared by AuCl-catalyzed cyclization of (t-butylsulfanyl)(ethynyl)…
Number of citations: 16 www.journal.csj.jp

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